A Spectroscopic Guide to Cyclohexylideneacetonitrile: Unveiling Molecular Structure through NMR, IR, and MS Data
A Spectroscopic Guide to Cyclohexylideneacetonitrile: Unveiling Molecular Structure through NMR, IR, and MS Data
This in-depth technical guide provides a comprehensive analysis of the spectroscopic data of cyclohexylideneacetonitrile, a valuable building block in organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of the title compound. Beyond a mere presentation of data, this guide delves into the causal relationships between the molecular structure and its spectroscopic signatures, providing practical insights for compound characterization and quality control.
Introduction: The Molecular Blueprint of Cyclohexylideneacetonitrile
Cyclohexylideneacetonitrile, with the chemical formula C₈H₁₁N, is an α,β-unsaturated nitrile. Its structure, featuring a cyclohexyl ring directly attached to a nitrile-substituted vinyl group, gives rise to a unique set of spectroscopic characteristics. Understanding these characteristics is paramount for confirming its identity, assessing its purity, and predicting its reactivity in chemical transformations. This guide will systematically dissect the ¹H NMR, ¹³C NMR, IR, and MS data to construct a detailed molecular portrait of this versatile compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton
NMR spectroscopy is an indispensable tool for elucidating the connectivity and chemical environment of atoms within a molecule. For cyclohexylideneacetonitrile, both ¹H and ¹³C NMR provide critical information for structural verification.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum of cyclohexylideneacetonitrile reveals the distinct electronic environments of the protons in the molecule. The data presented here is based on a spectrum acquired in carbon tetrachloride (CCl₄).[1]
Table 1: ¹H NMR Spectroscopic Data for Cyclohexylideneacetonitrile in CCl₄
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| 5.08 | multiplet | 1H | Olefinic proton (=CH-CN) |
| 2.0 – 2.8 | multiplet | 4H | Allylic methylene protons of the cyclohexyl ring |
| 1.25 – 2.0 | multiplet | 6H | Methylene protons of the cyclohexyl ring |
Interpretation and Causality:
The downfield chemical shift of the olefinic proton at 5.08 ppm is a direct consequence of its vinylic nature and the deshielding effect of the electron-withdrawing nitrile group. The multiplet nature of this signal arises from coupling with the adjacent allylic protons on the cyclohexyl ring.
The protons on the cyclohexyl ring are observed as two distinct multiplets. The protons at the allylic positions (adjacent to the double bond) are deshielded relative to the other methylene protons of the ring, hence their resonance in the 2.0 – 2.8 ppm region. The remaining six protons of the cyclohexyl ring appear as a complex multiplet in the more upfield region of 1.25 – 2.0 ppm, which is typical for saturated carbocyclic systems.
¹³C NMR Spectroscopy: Mapping the Carbon Framework
Table 2: Key ¹³C NMR Chemical Shift for Cyclohexylideneacetonitrile
| Carbon Atom | Reported Chemical Shift (δ) ppm |
| Nitrile Carbon (-C≡N) | ~118 |
Expert Insights:
The chemical shift of the nitrile carbon is a highly diagnostic feature in the ¹³C NMR spectrum. Its appearance around 118 ppm is characteristic of α,β-unsaturated nitriles. The other carbon signals would be expected in the typical regions for sp² hybridized carbons of the double bond and sp³ hybridized carbons of the cyclohexyl ring. The quaternary carbon of the double bond would appear further downfield compared to the CH carbon.
Infrared (IR) Spectroscopy: Vibrational Fingerprints of Functional Groups
IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Table 3: Characteristic IR Absorption Bands for Cyclohexylideneacetonitrile
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~2225 | C≡N stretch | α,β-Unsaturated Nitrile |
| ~1640 | C=C stretch | Alkene |
| ~2930 and ~2860 | C-H stretch | Alkanes (Cyclohexyl) |
Mechanistic Interpretation:
The most prominent and diagnostic peak in the IR spectrum of cyclohexylideneacetonitrile is the sharp, strong absorption band around 2225 cm⁻¹. This absorption is characteristic of the stretching vibration of the carbon-nitrogen triple bond in a nitrile that is conjugated with a carbon-carbon double bond. The conjugation slightly lowers the frequency compared to a saturated nitrile.
The C=C stretching vibration of the alkene appears around 1640 cm⁻¹. The C-H stretching vibrations of the sp³ hybridized carbons of the cyclohexyl ring are observed as strong bands around 2930 and 2860 cm⁻¹.
Mass Spectrometry (MS): Unraveling the Molecular Mass and Fragmentation Pattern
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions. While a specific experimental mass spectrum for cyclohexylideneacetonitrile was not found in the searched literature, a discussion of the expected fragmentation patterns can be provided based on the known behavior of related compounds. The molecular weight of cyclohexylideneacetonitrile is 121.18 g/mol .[3]
Expected Fragmentation Pathways:
Upon electron ionization (EI), cyclohexylideneacetonitrile would be expected to form a molecular ion (M⁺) at m/z = 121. The fragmentation of this molecular ion would likely proceed through several pathways:
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Loss of a hydrogen radical: This would result in a fragment ion at m/z = 120.
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Loss of a methyl radical: Cleavage of a C-C bond in the cyclohexyl ring could lead to the loss of a methyl group (CH₃•), resulting in a fragment at m/z = 106.
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Retro-Diels-Alder reaction: The cyclohexene ring could undergo a retro-Diels-Alder fragmentation, leading to the loss of ethylene (C₂H₄) and the formation of a radical cation at m/z = 93.
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Cleavage of the cyclohexyl ring: Various other fragmentations of the cyclohexyl ring can be expected, leading to a complex pattern of ions in the lower mass region.
It is important to note that for definitive analysis, comparison with an experimental mass spectrum from a reliable source is essential. For comparison, the NIST WebBook provides a mass spectrum for the isomer 1-Cyclohexene-1-acetonitrile, which would show some similar and some distinct fragmentation patterns.[4]
Experimental Protocols: A Guide to Data Acquisition
The following are generalized protocols for acquiring the spectroscopic data discussed in this guide. Instrument parameters should be optimized for the specific instrument being used.
NMR Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of cyclohexylideneacetonitrile in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or CCl₄) in a 5 mm NMR tube.
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¹H NMR Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
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¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a larger number of scans will be required. A proton-decoupled experiment is typically performed to simplify the spectrum.
IR Spectroscopy
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Sample Preparation: If the sample is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be used.
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Acquisition: Record the spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer over the range of 4000-400 cm⁻¹.
Mass Spectrometry
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Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a gas chromatograph (GC-MS) for volatile compounds or by direct infusion.
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Ionization: Use electron ionization (EI) at a standard energy of 70 eV.
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Analysis: Acquire the mass spectrum over a suitable mass range (e.g., m/z 30-200).
Conclusion: A Unified Spectroscopic Picture
The combination of NMR, IR, and MS provides a powerful and complementary approach to the comprehensive characterization of cyclohexylideneacetonitrile. The ¹H NMR spectrum confirms the presence and connectivity of the different types of protons, while the characteristic IR absorption for the nitrile group provides a quick and reliable functional group identification. Mass spectrometry, in turn, confirms the molecular weight and offers insights into the molecule's stability and fragmentation behavior. This guide provides the foundational spectroscopic knowledge necessary for any scientist working with this important chemical intermediate.
References
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Organic Syntheses. Acetonitrile, cyclohexylidene-. [Link]
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MDPI. Four New Cyclohexylideneacetonitrile Derivatives from the Hypocotyl of Mangrove (Bruguiera gymnorrhiza). [Link]
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PubChem. Acetonitrile, 2-cyclohexylidene- | C8H11N | CID 97105. [Link]
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NIST WebBook. 1-Cyclohexene-1-acetonitrile. [Link]
-
MDPI. Four New Cyclohexylideneacetonitrile Derivatives from the Hypocotyl of Mangrove (Bruguiera gymnorrhiza). [Link]
Diagrams
Caption: Workflow for the spectroscopic analysis of cyclohexylideneacetonitrile.
